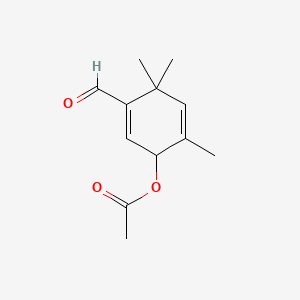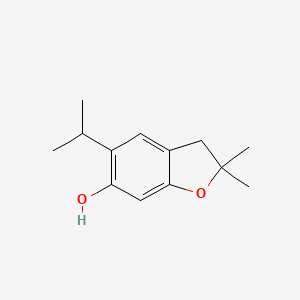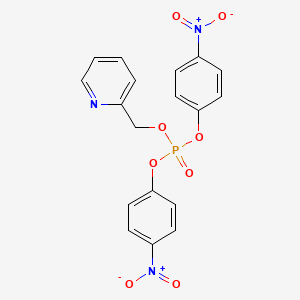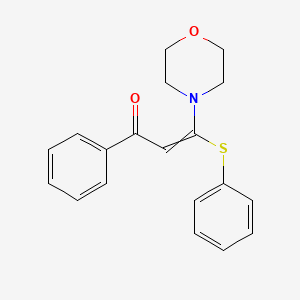
3-(Morpholin-4-yl)-1-phenyl-3-(phenylsulfanyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Morpholin-4-yl)-1-phenyl-3-(phenylsulfanyl)prop-2-en-1-one is an organic compound belonging to the class of cinnamic acids and derivatives. These compounds are characterized by the presence of a benzene ring and a carboxylic acid group (or a derivative thereof) forming 3-phenylprop-2-enoic acid
Métodos De Preparación
The synthesis of 3-(Morpholin-4-yl)-1-phenyl-3-(phenylsulfanyl)prop-2-en-1-one typically involves the reaction of morpholine with a suitable phenylsulfanyl derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
3-(Morpholin-4-yl)-1-phenyl-3-(phenylsulfanyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(Morpholin-4-yl)-1-phenyl-3-(phenylsulfanyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Morpholin-4-yl)-1-phenyl-3-(phenylsulfanyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
3-(Morpholin-4-yl)-1-phenyl-3-(phenylsulfanyl)prop-2-en-1-one can be compared with other similar compounds, such as:
3-(Morpholin-4-yl)-1-phenylprop-2-en-1-one: Lacks the phenylsulfanyl group, which may result in different chemical and biological properties.
3-(Morpholin-4-yl)-1-phenyl-3-(methylsulfanyl)prop-2-en-1-one: Contains a methylsulfanyl group instead of a phenylsulfanyl group, potentially altering its reactivity and applications.
3-(Morpholin-4-yl)-1-phenyl-3-(ethylsulfanyl)prop-2-en-1-one: Similar to the methylsulfanyl derivative but with an ethyl group, which may influence its physical and chemical properties.
Propiedades
Número CAS |
108915-00-0 |
|---|---|
Fórmula molecular |
C19H19NO2S |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
3-morpholin-4-yl-1-phenyl-3-phenylsulfanylprop-2-en-1-one |
InChI |
InChI=1S/C19H19NO2S/c21-18(16-7-3-1-4-8-16)15-19(20-11-13-22-14-12-20)23-17-9-5-2-6-10-17/h1-10,15H,11-14H2 |
Clave InChI |
DTHACTHSLNWCAG-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=CC(=O)C2=CC=CC=C2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



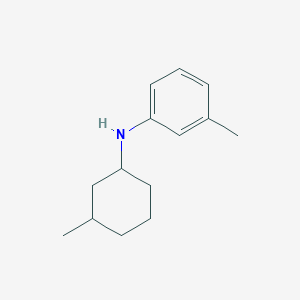
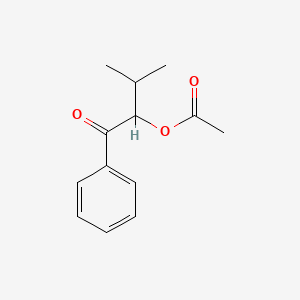

![({5-[4-(Heptyloxy)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14322749.png)
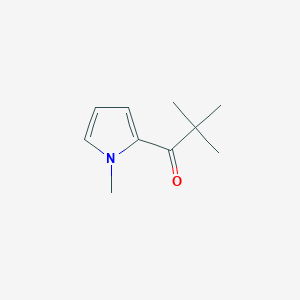
![4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate](/img/structure/B14322765.png)
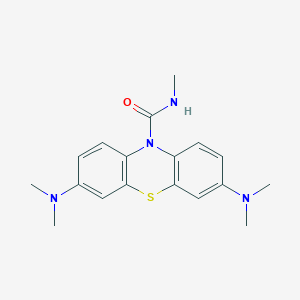
![N-[4-(2-Hydroxybenzoyl)phenyl]-N-phenylbenzamide](/img/structure/B14322771.png)
